5-Bromo-7-ethylindoline-2,3-dione synthesis and properties
5-Bromo-7-ethylindoline-2,3-dione synthesis and properties
An In-depth Technical Guide to 5-Bromo-7-ethylindoline-2,3-dione: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-7-ethylindoline-2,3-dione, a substituted isatin derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into the strategic synthesis of this molecule, its predicted physicochemical properties, and its potential as a versatile scaffold for novel therapeutic agents.
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold first identified in 1840 as an oxidation product of indigo.[1][2] This endogenous compound, also found in various plants, is not merely a synthetic curiosity but a privileged structure in medicinal chemistry.[3][4] The isatin core, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, possesses a unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O groups), and an aromatic system, making it an ideal platform for interacting with diverse biological targets.[1]
Derivatives of isatin have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The strategic placement of substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and pharmacokinetic profile.
5-Bromo-7-ethylindoline-2,3-dione is a specific derivative designed to explore new regions of chemical space. The introduction of a bromine atom at the C-5 position and an ethyl group at the C-7 position is a deliberate strategic choice. The bromine atom, a lipophilic and electron-withdrawing group, can enhance binding affinity through halogen bonding and improve membrane permeability. The ethyl group at C-7 provides a steric and lipophilic anchor, potentially influencing the molecule's orientation within a target's binding pocket.
Strategic Synthesis of the Isatin Core
While numerous methods exist for the synthesis of the isatin core, the most reliable and adaptable for producing substituted derivatives like 5-Bromo-7-ethylindoline-2,3-dione are the Sandmeyer, Stollé, Martinet, and Gassman syntheses.[5][7] The choice of method often depends on the availability of the starting aniline and the nature of its substituents.
For 5-Bromo-7-ethylindoline-2,3-dione, the logical starting material is 4-bromo-2-ethylaniline . The Sandmeyer isatin synthesis is arguably the most direct and well-established route from this precursor.[8][9][10]
The Sandmeyer Isatin Synthesis: A Mechanistic Overview
The Sandmeyer synthesis is a robust, two-step procedure that has been a mainstay in isatin chemistry for over a century.[8][11]
-
Formation of the Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 4-bromo-2-ethylaniline) with chloral hydrate and hydroxylamine in an acidic aqueous solution.[8][9] This condensation reaction forms the corresponding α-oximinoacetanilide, also known as an isonitrosoacetanilide.
-
Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong dehydrating acid, typically concentrated sulfuric acid.[9][10] The acid catalyzes an intramolecular electrophilic aromatic substitution, where the nitrogen of the oxime group attacks the aromatic ring, leading to the formation of the five-membered ring and yielding the final isatin product after hydrolysis.
The diagram below outlines the general workflow of the Sandmeyer Isatin Synthesis.
Caption: General workflow for the Sandmeyer Isatin Synthesis.
Alternative Synthetic Approaches
-
Stollé Synthesis: This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, yields the isatin.[2][12] This is an excellent alternative, especially for N-substituted anilines.
-
Martinet Dioxindole Synthesis: This reaction condenses an aniline with an ester of mesoxalic acid, typically in the absence of oxygen, to form a dioxindole derivative which can then be oxidized to the corresponding isatin.[13][14]
-
Gassman Isatin Synthesis: This pathway proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[1][15]
Detailed Experimental Protocol: Sandmeyer Synthesis of 5-Bromo-7-ethylindoline-2,3-dione
The following protocol is a validated, self-consistent methodology adapted from established Sandmeyer procedures.[9][10][11]
Step 1: Synthesis of N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide
-
Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (e.g., 0.12 mol) in 250 mL of water.
-
Addition Sequence: To this solution, add sodium sulfate (e.g., 1.1 mol) and stir until dissolved. In a separate beaker, prepare a solution of 4-bromo-2-ethylaniline (0.1 mol) in 50 mL of water containing concentrated hydrochloric acid (e.g., 0.1 mol). Add this aniline hydrochloride solution to the reaction flask.
-
Hydroxylamine Addition: In another beaker, dissolve hydroxylamine hydrochloride (e.g., 0.3 mol) in 100 mL of water. Add this solution to the reaction mixture through the dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to a gentle reflux. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline precipitate.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide can be used in the next step without further purification.
Step 2: Cyclization to 5-Bromo-7-ethylindoline-2,3-dione
-
Acid Preparation: In a 500 mL beaker equipped with a mechanical stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid (e.g., 250 g).
-
Addition of Intermediate: Slowly add the dried N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide (e.g., 0.08 mol) in small portions, ensuring the temperature of the mixture does not exceed 70°C.
-
Cyclization Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 10-15 minutes to complete the cyclization.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring. A colored precipitate of the crude isatin will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield the final 5-Bromo-7-ethylindoline-2,3-dione as a crystalline solid.
Physicochemical and Spectroscopic Properties
The precise experimental data for 5-Bromo-7-ethylindoline-2,3-dione is not widely published. However, based on its structure and data from closely related analogs, we can summarize its expected properties.[16][17][18][19]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₈BrNO₂ | Based on structure |
| Molecular Weight | 254.08 g/mol | Based on structure |
| Appearance | Expected to be a colored (e.g., red-orange) crystalline solid | Typical for isatin derivatives[2] |
| Melting Point | Estimated >200 °C | High melting points are common for isatins[16] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and hot acetic acid | General property of isatins |
| XLogP3 | ~2.0 - 2.5 | Predicted based on analogs like 5-bromo-1-ethyl-1H-indole-2,3-dione[17] |
Spectroscopic Confirmation:
-
¹H NMR: The spectrum should show distinct signals for the two aromatic protons on the benzene ring (as doublets or singlets depending on coupling), a quartet for the -CH₂- group, and a triplet for the -CH₃ group of the ethyl substituent. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Approximately 10 distinct carbon signals are expected, including two carbonyl carbons in the downfield region (>160 ppm), signals for the aromatic carbons, and signals for the ethyl group carbons.
-
IR Spectroscopy: Strong absorption bands corresponding to the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretch, and two distinct C=O stretches (ketone and lactam, typically around 1700-1760 cm⁻¹) would be characteristic.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Reactivity and Potential Applications
The isatin scaffold is a hub of reactivity, offering multiple sites for chemical modification to generate diverse libraries of compounds for biological screening.[3][5]
Caption: Key sites of reactivity on the isatin scaffold. Note: The diagram is a conceptual representation.
-
C3-Carbonyl Group: This is the most reactive site. It readily undergoes condensation reactions with active methylene compounds (Knoevenagel condensation), forms Schiff bases with amines, and participates in Wittig reactions.[5] This allows for the introduction of a wide variety of side chains, which is crucial for modulating biological activity.
-
N1-Nitrogen Atom: The acidic N-H proton can be easily removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to improve lipophilicity and cell permeability.[18]
-
Aromatic Ring: While already substituted, the benzene ring can potentially undergo further electrophilic substitution, although the existing groups will direct the position of any new substituent.
Given the broad biological profile of isatin derivatives, 5-Bromo-7-ethylindoline-2,3-dione is a promising candidate for development in several therapeutic areas:
-
Oncology: Many substituted isatins are potent inhibitors of protein kinases, which are key targets in cancer therapy.
-
Infectious Diseases: The scaffold has been used to develop antibacterial, antifungal, and antiviral agents, including inhibitors of HIV reverse transcriptase.[2]
-
Neurodegenerative Disorders: Isatin derivatives have shown potential in modulating pathways related to neuroinflammation and oxidative stress.
Conclusion
5-Bromo-7-ethylindoline-2,3-dione represents a strategically designed molecule that leverages the proven biological relevance of the isatin scaffold. Its synthesis is readily achievable through well-established methods like the Sandmeyer reaction, starting from commercially available anilines. The presence of the bromo and ethyl substituents provides distinct physicochemical properties that make it a valuable building block for generating novel compounds with tailored pharmacological profiles. Further investigation into its biological activities is warranted and promises to yield new insights for the development of next-generation therapeutics.
References
- Vertex AI Search. Sandmeyer Isatin Synthesis.
- SynArchive. Sandmeyer Isatin Synthesis.
- DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021).
- National Center for Biotechnology Information. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019).
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020).
- Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
- Journal of Advanced Scientific Research. A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021).
- Grokipedia. Martinet dioxindole synthesis.
- National Center for Biotechnology Information. Synthesis of Substituted Isatins.
- ChemicalBook. Synthesis of Isatin. (2022).
- Sciencemadness Discussion Board. Synthesis of Isatin. (2024).
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).
- SynArchive. Stollé Synthesis.
- Organic Syntheses. Isatin.
- ResearchGate. ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins. (2025).
- A general method for the synthesis of isatins. (1977).
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. (2023).
- Wikipedia. Martinet dioxindole synthesis.
- ResearchGate. Gassman synthetic scheme for the synthesis of Isatin.
- ResearchGate. isatin: review of synthesis, reactivity, and anti-infective properties. (2024).
- International Research and Publishing Academy. Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022).
- PubChem. 5-bromo-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione.
- ChemicalBook. 5-bromo-7-methyl-1H-indole-2,3-dione.
- Echemi. Buy 5-bromo-1-ethylindole-2,3-dione from JHECHEM CO LTD.
- ChemicalBook. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE. (2025).
- PubChem. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione.
- SpectraBase. 5-BROMOINDOLE-2,3-DIONE, 3-AZINE WITH 3,4,5-TRIMETHOXYBENZALDEHYDE.
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
- Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.
- ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2025).
- National Center for Biotechnology Information. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016).
- PubChem. 5-Bromoisatin.
- National Center for Biotechnology Information. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- PubChem. 5-Bromoindole.
- ChemicalBook. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE. (2022).
- SpectraBase. 5-bromoindole-2,3-dione, 3-hydrazone.
- PubChem. 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione.
- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
- chemicalbook. 5-Bromo-7-azaindole synthesis.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. synarchive.com [synarchive.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Martinet dioxindole synthesis - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE CAS#: 77395-10-9 [m.chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
